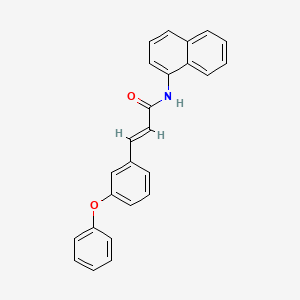![molecular formula C12H16N2O7 B11552005 2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol CAS No. 32739-79-0](/img/structure/B11552005.png)
2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)hexopyranosylamine: is an organic compound characterized by the presence of a nitrophenyl group attached to a hexopyranosylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)hexopyranosylamine typically involves the reaction of a hexopyranosylamine derivative with a nitrophenyl compound. One common method involves the nucleophilic substitution reaction where the amino group of hexopyranosylamine reacts with a nitrophenyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the reaction.
Industrial Production Methods: Industrial production of N-(3-nitrophenyl)hexopyranosylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-nitrophenyl)hexopyranosylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-nitrophenyl)hexopyranosylamine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, N-(3-nitrophenyl)hexopyranosylamine can be used in the production of specialty chemicals, dyes, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)hexopyranosylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate its binding to the target molecule. The hexopyranosylamine moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach and interact with its target.
Comparación Con Compuestos Similares
- N-(2-nitrophenyl)hexopyranosylamine
- N-(4-nitrophenyl)hexopyranosylamine
- N-(3-aminophenyl)hexopyranosylamine
Comparison: N-(3-nitrophenyl)hexopyranosylamine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and binding properties. Compared to N-(2-nitrophenyl)hexopyranosylamine and N-(4-nitrophenyl)hexopyranosylamine, the meta position of the nitro group in N-(3-nitrophenyl)hexopyranosylamine results in different electronic and steric effects, affecting its chemical behavior and interactions. N-(3-aminophenyl)hexopyranosylamine, on the other hand, has an amino group instead of a nitro group, leading to distinct reactivity and applications.
Propiedades
Número CAS |
32739-79-0 |
|---|---|
Fórmula molecular |
C12H16N2O7 |
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-(3-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16N2O7/c15-5-8-9(16)10(17)11(18)12(21-8)13-6-2-1-3-7(4-6)14(19)20/h1-4,8-13,15-18H,5H2 |
Clave InChI |
VEWYRSFVOIQJJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11551929.png)


![2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B11551964.png)
![1-methyl-3-{(E)-[2-(3,4,6-trichloro-5-cyanopyridin-2-yl)hydrazinylidene]methyl}pyridinium](/img/structure/B11551967.png)
![N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11551968.png)
![1,1'-(2,2-Dichloroethene-1,1-diyl)bis[4-(4-nitrophenoxy)benzene]](/img/structure/B11551969.png)
![2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11551973.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551981.png)
![N,N'-bis(2-chloro-4-{[(E)-phenylmethylidene]amino}phenyl)benzene-1,4-dicarboxamide](/img/structure/B11551989.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11551998.png)
![bis(4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl) octanedioate](/img/structure/B11552003.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11552008.png)
![(2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11552009.png)
